Rabacfosadine

Übersicht

Beschreibung

Rabacfosadine, unter dem Markennamen Tanovea verkauft, ist ein Guaninnukleotid-Analogon, das hauptsächlich zur Behandlung von Lymphom bei Hunden eingesetzt wird . Es wurde von Gilead Sciences als GS-9219 entwickelt und ist ein kettenabbrechender Inhibitor der wichtigsten Desoxyribonukleinsäure (DNA)-Polymerasen . Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung der DNA-Synthese gezeigt, was zu einer S-Phasen-Arrest und Induktion von Apoptose führt .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die enzymatische Hydrolyse, Deaminierung und Phosphorylierung umfassen . Der aktive Metabolit, 9-(2-Phosphonylmethoxyethyl)guanin (PMEG) diphosphat, wird durch diese Prozesse gebildet . Industrielle Produktionsmethoden beinhalten die Verwendung fortschrittlicher chemischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Rabacfosadine is synthesized through a series of chemical reactions involving enzymatic hydrolysis, deamination, and phosphorylation . The active metabolite, 9-(2-phosphonylmethoxyethyl)guanine (PMEG) diphosphate, is formed through these processes . Industrial production methods involve the use of advanced chemical synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Rabacfosadine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Oxidationsmittel erleichtert.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate der ursprünglichen Verbindung, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Findings

- Multicenter Study : A pivotal study involving 158 client-owned dogs with naïve or relapsed multicentric lymphoma demonstrated that rabacfosadine significantly improved progression-free survival (PFS) compared to placebo. The median PFS was 82 days for the this compound group versus 21 days for the placebo group (p < 0.0001). The best overall response rate (BORR) was 73.2% for treated dogs compared to only 5.6% for placebo .

- Combination Therapy : Research has also explored the concurrent use of this compound with L-asparaginase for relapsed lymphoma cases. This combination therapy showed promising results, indicating that this compound could enhance treatment efficacy when used alongside other chemotherapeutic agents .

- Adverse Events : While generally well tolerated, adverse events associated with this compound include gastrointestinal issues (diarrhea, vomiting), decreased appetite, and rare but serious conditions such as pulmonary fibrosis . Most adverse events were low-grade and reversible.

Comparative Efficacy

A comparative study highlighted the effectiveness of this compound against traditional chemotherapy regimens like doxorubicin. The alternating use of this compound and doxorubicin was shown to maintain efficacy while potentially reducing cumulative toxicity .

Notable Case Reports

- Case Study 1 : A study on a cohort of dogs treated with this compound reported a complete response in several cases of B-cell lymphoma, particularly among those who had not undergone prior treatments. This suggests that early intervention with this compound may yield better outcomes .

- Case Study 2 : Another report focused on dogs with T-cell lymphoma treated with this compound demonstrated substantial antitumor activity, reinforcing its broad applicability across different lymphoma types .

Human Applications

While this compound is primarily used in veterinary medicine, its mechanism of action has prompted investigations into potential applications in human oncology. Research is ongoing to evaluate its efficacy against various cancers in humans, particularly those involving lymphoid tissues.

Wirkmechanismus

Rabacfosadine exerts its effects by inhibiting DNA synthesis. The active form of the compound, PMEG diphosphate, is a chain-terminating inhibitor of DNA polymerases . This inhibition results in S phase arrest and induction of apoptosis, effectively halting the proliferation of cancer cells . The compound preferentially targets lymphoid cells, making it particularly effective in treating lymphoma .

Vergleich Mit ähnlichen Verbindungen

Rabacfosadine ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen Nukleotid-Analoga. Ähnliche Verbindungen umfassen:

Fludarabin: Ein weiteres Nukleotid-Analogon, das bei der Behandlung hämatologischer Malignome eingesetzt wird.

Cladribin: Wird zur Behandlung von Haarzellleukämie und multipler Sklerose eingesetzt.

Clofarabin: Wird bei der Behandlung von akuter lymphoblastischer Leukämie eingesetzt.

This compound zeichnet sich durch seine spezifische Zielsetzung lymphatischer Zellen und seine reduzierte systemische Toxizität im Vergleich zu anderen ähnlichen Verbindungen aus .

Biologische Aktivität

Rabacfosadine, also known as RAB-1 or EBC-1013, is a novel compound primarily investigated for its potential therapeutic applications in oncology. Its biological activity has been the subject of various studies, particularly focusing on its efficacy against certain types of cancers in both human and veterinary medicine.

This compound acts as a prodrug that is metabolized into an active form that interferes with DNA synthesis in rapidly dividing cells. This mechanism is crucial for its effectiveness against cancer cells, which typically exhibit high rates of proliferation. The compound targets specific pathways involved in cell cycle regulation and apoptosis, leading to the selective killing of malignant cells while sparing normal tissues.

Efficacy in Veterinary Medicine

This compound has shown promising results in treating lymphoma in dogs. Clinical trials indicate a complete response rate of approximately 45% among treated canine patients. The treatment regimen typically involves intravenous administration over a period of 30 minutes, with a total of five doses administered .

| Study | Species | Condition | Response Rate | Administration |

|---|---|---|---|---|

| Clinical Trial 1 | Dogs | Lymphoma | 45% | IV, 5 doses |

| Ongoing Human Trials | Humans | Various cancers | Not yet available | TBD |

Human Clinical Trials

Currently, this compound is undergoing several clinical trials aimed at evaluating its safety and efficacy in humans. These trials focus on various cancer types, including but not limited to:

- Head and Neck Squamous Cell Carcinoma

- Melanoma

- Soft Tissue Sarcoma

The outcomes of these trials will provide further insights into the compound's therapeutic potential and establish a basis for its use in human oncology .

Case Study 1: Canine Lymphoma Treatment

In a study involving multiple veterinary clinics, this compound was administered to dogs diagnosed with lymphoma. The treatment protocol was well-tolerated, with minimal adverse effects reported. The study highlighted the importance of monitoring patients for potential side effects while emphasizing the drug's efficacy.

Research Findings

Recent studies have demonstrated that this compound exhibits a unique profile compared to traditional chemotherapeutics:

- Selective Cytotoxicity : The compound shows preferential toxicity towards cancerous cells over normal cells.

- Synergistic Effects : Preliminary data suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Eigenschaften

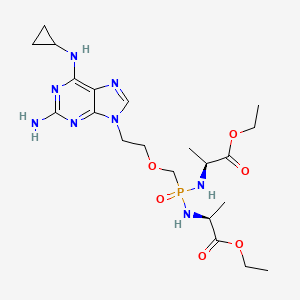

IUPAC Name |

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSPEDQTHURSFQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235245 | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859209-74-8 | |

| Record name | N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859209-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabacfosadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabacfosadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABACFOSADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.